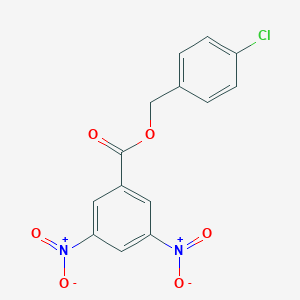
(4-Chlorophenyl)methyl 3,5-dinitrobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Chlorophenyl)methyl 3,5-dinitrobenzoate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a 4-chlorobenzyl group attached to a 3,5-dinitrobenzoate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chlorophenyl)methyl 3,5-dinitrobenzoate typically involves the esterification of 4-chlorobenzyl alcohol with 3,5-dinitrobenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride (SOCl₂) or phosphorous pentachloride (PCl₅) to form the corresponding 3,5-dinitrobenzoyl chloride, which then reacts with 4-chlorobenzyl alcohol to yield the ester .
Industrial Production Methods
In an industrial setting, the synthesis can be scaled up by using continuous flow reactors to ensure efficient mixing and heat transfer. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve yields .
Análisis De Reacciones Químicas
Types of Reactions
(4-Chlorophenyl)methyl 3,5-dinitrobenzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The nitro groups on the benzene ring make the compound susceptible to nucleophilic attack, leading to substitution reactions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst or sodium dithionite.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-chlorobenzyl alcohol and 3,5-dinitrobenzoic acid
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols.
Reduction: Hydrogen gas with a palladium catalyst or sodium dithionite.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products Formed
Nucleophilic Substitution: Substituted derivatives of the original compound.
Reduction: 4-Chlorobenzyl 3,5-diaminobenzoate.
Hydrolysis: 4-Chlorobenzyl alcohol and 3,5-dinitrobenzoic acid
Aplicaciones Científicas De Investigación
(4-Chlorophenyl)methyl 3,5-dinitrobenzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Mecanismo De Acción
The mechanism of action of (4-Chlorophenyl)methyl 3,5-dinitrobenzoate involves its interaction with biological molecules. The nitro groups can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial effects. The compound may also inhibit specific enzymes or disrupt cellular membranes, contributing to its biological activity .
Comparación Con Compuestos Similares
Similar Compounds
- 4-Chloro-3,5-dinitrobenzoic acid
- 3,5-Dinitrobenzoic acid
- 4-Chloro-3,5-dinitrobenzotrifluoride
- 2,4-Dinitrobenzoic acid
- 4-Nitrobenzoic acid
Uniqueness
(4-Chlorophenyl)methyl 3,5-dinitrobenzoate is unique due to the presence of both a 4-chlorobenzyl group and two nitro groups on the benzene ring. This combination of functional groups imparts distinct chemical reactivity and biological activity compared to similar compounds. The presence of the 4-chlorobenzyl group enhances its lipophilicity, potentially improving its ability to interact with biological membranes .
Propiedades
Fórmula molecular |
C14H9ClN2O6 |
|---|---|
Peso molecular |
336.68g/mol |
Nombre IUPAC |
(4-chlorophenyl)methyl 3,5-dinitrobenzoate |
InChI |
InChI=1S/C14H9ClN2O6/c15-11-3-1-9(2-4-11)8-23-14(18)10-5-12(16(19)20)7-13(6-10)17(21)22/h1-7H,8H2 |
Clave InChI |
QNIUGMTXWQOPIQ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1COC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])Cl |
SMILES canónico |
C1=CC(=CC=C1COC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















